molecular formula C18H19Cl2NO2 B4952538 4-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)butanamide CAS No. 346723-96-4

4-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)butanamide

Cat. No.: B4952538
CAS No.: 346723-96-4
M. Wt: 352.3 g/mol
InChI Key: NSQBKAJQDZADSP-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide is a synthetic amide derivative featuring a butanamide backbone substituted with a 2,4-dichlorophenoxy group at the fourth carbon and an N-(2-ethylphenyl) moiety. The 2,4-dichlorophenoxy group is a hallmark of auxin-like herbicides and anti-inflammatory agents, while the 2-ethylphenyl substituent modulates lipophilicity and steric interactions.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2/c1-2-13-6-3-4-7-16(13)21-18(22)8-5-11-23-17-10-9-14(19)12-15(17)20/h3-4,6-7,9-10,12H,2,5,8,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQBKAJQDZADSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601224083
Record name 4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346723-96-4
Record name 4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346723-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)butanamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxybutanoic acid: This is achieved by reacting 2,4-dichlorophenol with butanoic acid under acidic conditions.

    Amidation: The resulting 2,4-dichlorophenoxybutanoic acid is then reacted with 2-ethylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, 4-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)butanamide.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)butanamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Halogen atoms in the phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces amines.

    Substitution: Produces various substituted phenoxy derivatives.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its effects on plant growth and development.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive molecules.

    Industry: Utilized in the formulation of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)butanamide involves its interaction with specific molecular targets in plants. It mimics natural plant hormones called auxins, leading to uncontrolled growth and eventually plant death. The compound disrupts cellular processes by binding to auxin receptors, interfering with cell division and elongation pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in the phenoxy group’s position, aromatic substituents, or backbone length. A comparative analysis is summarized in Table 1.

Table 1: Structural Comparison of 4-(2,4-Dichlorophenoxy)-N-(2-Ethylphenyl)butanamide and Analogues

Compound Name Phenoxy Position Amide Substituent Key Structural Features Reference
4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide 4 N-(2-ethylphenyl) Butanamide backbone, ethylphenyl group
N-(3-Acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide 4 N-(3-acetylphenyl) Acetyl group enhances electron withdrawal
4-(2,4-Dichlorophenoxy)-N-(4-fluorophenyl)butanamide 4 N-(4-fluorophenyl) Fluorine increases polarity
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide 2 N-(4-methylpyridin-2-yl) Acetamide backbone, pyridine ring
4-(2,4-Bis(tert-pentyl)phenoxy)-N-(4-chloro-3-nitrophenyl)butanamide 4 N-(4-chloro-3-nitrophenyl) Bulky tert-pentyl groups, nitro substituent

Physicochemical Properties

  • Solubility : Amides generally exhibit lower aqueous solubility than their carboxylic acid counterparts (e.g., 2,4-DB vs. target compound) .

Biological Activity

4-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)butanamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemicals. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C16H18Cl2N2OC_{16}H_{18}Cl_2N_2O, with a molecular weight of approximately 352.3 g/mol. Its structure includes a dichlorophenoxy group and an ethylphenyl moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC16H18Cl2N2OC_{16}H_{18}Cl_2N_2O
Molecular Weight352.3 g/mol
Functional GroupsAmide, Ether
SolubilitySoluble in organic solvents

The biological activity of 4-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)butanamide is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, influencing various biological processes. For instance, it has been shown to affect enzymes related to inflammatory responses.
  • Receptor Modulation : It could interact with specific receptors, altering cellular signaling pathways. This modulation can lead to significant biological effects such as anti-inflammatory and anticancer activities.
  • Gene Expression : The compound may influence the expression of genes related to its biological effects, particularly those involved in inflammation and cancer progression.

Anti-inflammatory Effects

Research indicates that 4-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)butanamide exhibits anti-inflammatory properties. It has been studied for its ability to inhibit pro-inflammatory cytokines such as IL-1β and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. In studies involving Pseudomonas aeruginosa, it was shown to inhibit the type III secretion system (T3SS), which is crucial for the virulence of this bacterium. The inhibition of T3SS-mediated secretion was confirmed through assays measuring cytotoxicity in target cells .

Anticancer Potential

In addition to its anti-inflammatory and antimicrobial properties, 4-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)butanamide has been explored for its anticancer potential. Studies have demonstrated its ability to inhibit tumor growth in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.

Case Studies

  • Inflammation Model : In a laboratory study using murine models of inflammation, treatment with the compound resulted in a significant reduction in edema and inflammatory markers compared to untreated controls. This suggests a strong anti-inflammatory effect.
  • Antimicrobial Assay : A series of assays conducted on Pseudomonas aeruginosa showed that the compound effectively reduced bacterial viability by inhibiting T3SS activity. The results indicated a dose-dependent response, confirming its potential as an antimicrobial agent .

Q & A

Basic: What are the key considerations in synthesizing 4-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)butanamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the dichlorophenoxybutanoic acid intermediate, followed by coupling with 2-ethylaniline via amide bond formation. Key considerations include:

  • Reagent Selection : Use of coupling agents like EDCI or DCC to activate the carboxylic acid group for amidation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while temperature control (0–25°C) minimizes side reactions .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for downstream applications .
    Optimization strategies include factorial design experiments to test variables (e.g., molar ratios, reaction time) and continuous flow reactors for scalable production .

Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Structural validation requires a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the dichlorophenoxy moiety (δ 6.8–7.5 ppm for aromatic protons) and the butanamide backbone (δ 2.3–3.1 ppm for methylene groups) .
  • IR Spectroscopy : Stretching vibrations at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (C-O-C ether linkage) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies the molecular ion peak at m/z 366.25 (calculated for C18_{18}H18_{18}Cl2_2NO2_2) .
    Cross-validation with X-ray crystallography (if single crystals are obtainable) provides unambiguous confirmation .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies between experimental and theoretical data (e.g., unexpected splitting in NMR or IR peak shifts) require:

  • Multi-Technique Cross-Validation : Compare NMR, IR, and MS data with computational predictions (DFT calculations) to identify conformational isomers or tautomers .
  • Crystallographic Analysis : Single-crystal X-ray diffraction resolves ambiguities in bond lengths and angles, as demonstrated for structurally similar amides .
  • Dynamic NMR Studies : Variable-temperature NMR can detect rotational barriers in flexible moieties (e.g., the dichlorophenoxy group) .

Advanced: What computational methods aid in predicting the compound’s reactivity and interaction mechanisms?

  • Density Functional Theory (DFT) : Models electronic properties (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites, crucial for understanding hydrolysis or oxidation pathways .
  • Molecular Dynamics (MD) Simulations : Simulate protein-ligand interactions (e.g., with cytochrome P450 enzymes) to assess metabolic stability .
  • AI-Driven QSAR Models : Train models on analogous compounds to forecast bioavailability or toxicity, integrating tools like COMSOL Multiphysics for reaction optimization .

Basic: What functional groups in the compound influence its biochemical interactions?

  • Dichlorophenoxy Ether : Enhances lipophilicity, facilitating membrane penetration and interaction with hydrophobic enzyme pockets .
  • Butanamide Backbone : Hydrogen-bonding capability (via NH and C=O) stabilizes interactions with target proteins, as seen in kinase inhibition assays .
  • 2-Ethylphenyl Group : Steric effects modulate binding selectivity, as observed in SAR studies of related amides .

Advanced: How can factorial design be applied to optimize the compound’s synthesis?

A 2k2^k factorial design evaluates critical factors:

  • Variables : Temperature (25°C vs. 40°C), catalyst loading (5% vs. 10%), and solvent (DMF vs. THF).
  • Response Metrics : Yield, purity, and reaction time.
    For example, a study on similar amides found that DMF with 10% EDCI at 25°C maximized yield (82%) while minimizing byproducts . Interaction plots reveal synergies (e.g., higher catalyst efficacy in DMF), guiding scalable process development.

Advanced: What strategies address the lack of literature on the compound’s biological activity?

  • High-Throughput Screening (HTS) : Test against panels of enzymes (e.g., proteases, phosphatases) to identify hits, referencing assays from structurally related dichlorophenoxy amides .
  • Fragment-Based Drug Design : Use the dichlorophenoxy moiety as a fragment to build hybrid molecules with known pharmacophores .
  • Collaborative Data Sharing : Leverage platforms like PubChem to deposit experimental data, fostering community-driven research .

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